molecular formula C7H6N2 B8634731 2-Ethenylcyclopropane-1,1-dicarbonitrile CAS No. 6904-16-1

2-Ethenylcyclopropane-1,1-dicarbonitrile

Cat. No. B8634731
M. Wt: 118.14 g/mol
InChI Key: CIKRFMIELJVOKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05019630

Procedure details

A 3-liter glass vessel was charged with 250 g of 1,3-butadiene and 500 ml of n-hexane, and with vigorous stirring, 500 g of bromine was added dropwise at -15 to -25° C. over 6 hours to give 310 g of 1,4-dibromobutene-2. Furthermore, a 3-liter glass vessel was charged with 800 ml of tetrahydrofuran, 92 g of malononitrile, 325 g of silver oxide and 300 g of the 1,4-dibromobutene-2. These compounds were reacted by the method described in Journal of the American Chemical Society, 88 (9), 1979 (1966) to give 51 g of 1,1-dicyano-2-vinylcyclopropane.
[Compound]
Name
( 9 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
92 g
Type
reactant
Reaction Step Two
[Compound]
Name
1,4-dibromobutene-2
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
reactant
Reaction Step Two
Quantity
325 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](#[N:5])[CH2:2][C:3]#[N:4].O1[CH2:10][CH2:9][CH2:8][CH2:7]1>[Ag]=O>[C:3]([C:2]1([C:1]#[N:5])[CH2:10][CH:9]1[CH:8]=[CH2:7])#[N:4]

Inputs

Step One
Name
( 9 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
92 g
Type
reactant
Smiles
C(CC#N)#N
Name
1,4-dibromobutene-2
Quantity
300 g
Type
reactant
Smiles
Name
Quantity
800 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
325 g
Type
catalyst
Smiles
[Ag]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
These compounds were reacted by the method

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1(C(C1)C=C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 51 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.